phosphanium CAS No. 14622-42-5](/img/structure/B14706069.png)
Bis[(1,3-dichloropropan-2-yl)oxy](oxo)phosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1,3-dichloropropan-2-yl)oxyphosphanium is a chemical compound known for its unique structure and properties It is characterized by the presence of two 1,3-dichloropropan-2-yl groups attached to a central phosphorus atom, which is also bonded to an oxygen atom and an oxo group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,3-dichloropropan-2-yl)oxyphosphanium typically involves the reaction of phosphorus oxychloride with 1,3-dichloropropanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
POCl3+2C3H6Cl2O→(C3H6Cl2O)2PO+3HCl
Industrial Production Methods
In an industrial setting, the production of Bis(1,3-dichloropropan-2-yl)oxyphosphanium may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Bis(1,3-dichloropropan-2-yl)oxyphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state phosphorus species.
Substitution: The chlorine atoms in the 1,3-dichloropropan-2-yl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphonium compounds.
科学的研究の応用
Bis(1,3-dichloropropan-2-yl)oxyphosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of Bis(1,3-dichloropropan-2-yl)oxyphosphanium involves its interaction with molecular targets and pathways. The compound can act as a phosphorylating agent, transferring its phosphorus-containing group to other molecules. This can affect various biochemical pathways and processes, depending on the specific target molecules involved.
類似化合物との比較
Similar Compounds
Bis(2-chloroethyl) ether: Similar in structure but with different reactivity and applications.
Triphenylphosphine oxide: Another phosphorus-containing compound with distinct properties and uses.
Phosphoric acid esters: A broad class of compounds with varying structures and functions.
Uniqueness
Bis(1,3-dichloropropan-2-yl)oxyphosphanium is unique due to its specific combination of 1,3-dichloropropan-2-yl groups and its ability to undergo a wide range of chemical reactions. Its versatility and reactivity make it valuable in various fields of research and industry.
特性
CAS番号 |
14622-42-5 |
|---|---|
分子式 |
C6H10Cl4O3P+ |
分子量 |
302.9 g/mol |
IUPAC名 |
bis(1,3-dichloropropan-2-yloxy)-oxophosphanium |
InChI |
InChI=1S/C6H10Cl4O3P/c7-1-5(2-8)12-14(11)13-6(3-9)4-10/h5-6H,1-4H2/q+1 |
InChIキー |
BHDSCQGNJKBZEQ-UHFFFAOYSA-N |
正規SMILES |
C(C(CCl)O[P+](=O)OC(CCl)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


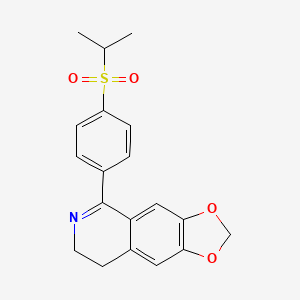
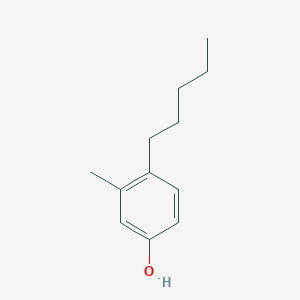
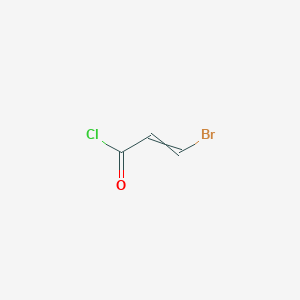



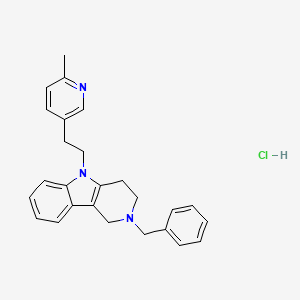
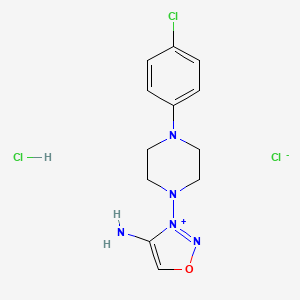
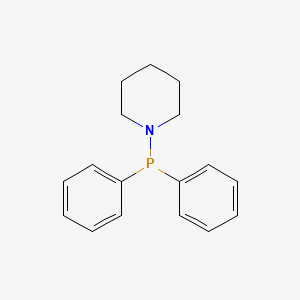
![[(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride](/img/structure/B14706040.png)


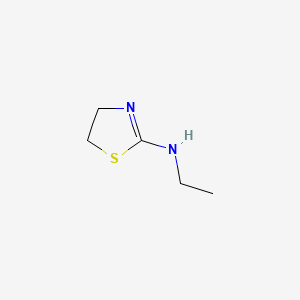
![1-[(2,2-Dimethylaziridin-1-yl)methyl]pyrrolidine](/img/structure/B14706059.png)
